molecular formula C8H11N3O4 B2654416 2-[4-(ethoxycarbonyl)-5-imino-2,5-dihydro-1H-pyrazol-1-yl]acetic acid CAS No. 1355694-40-4

2-[4-(ethoxycarbonyl)-5-imino-2,5-dihydro-1H-pyrazol-1-yl]acetic acid

Cat. No.: B2654416
CAS No.: 1355694-40-4
M. Wt: 213.193
InChI Key: FBHJPZKIVWHYMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Ethoxycarbonyl)-5-imino-2,5-dihydro-1H-pyrazol-1-yl]acetic acid (CAS 1355694-40-4) is a pyrazole-based chemical building block with significant utility in medicinal chemistry and drug discovery research. The compound features both a reactive acetic acid moiety and a protected ethoxycarbonyl group on its pyrazoline core, making it a versatile intermediate for the synthesis of more complex heterocyclic systems. Pyrazole derivatives are recognized as vital substructures in numerous compounds with important biological properties and are found in several FDA-approved drugs . Researchers utilize this scaffold to develop novel molecules with potential pharmacological activities, including anticancer , antimicrobial , and anti-inflammatory applications . The 5-imino group present in the structure further enhances its potential as a precursor for the preparation of various fused heterocycles, which are often explored for their efficacy in cell-based assays against lines such as MCF-7 (breast cancer), U-87 MG (glioblastoma), and A549 (non-small cell lung cancer) . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(5-amino-4-ethoxycarbonylpyrazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-2-15-8(14)5-3-10-11(7(5)9)4-6(12)13/h3H,2,4,9H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJUAERJNANQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(ethoxycarbonyl)-5-imino-2,5-dihydro-1H-pyrazol-1-yl]acetic acid typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring This intermediate is then reacted with ethyl chloroformate to introduce the ethoxycarbonyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is preferred in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[4-(ethoxycarbonyl)-5-imino-2,5-dihydro-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of the pyrazole ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(ethoxycarbonyl)-5-imino-2,5-dihydro-1H-pyrazol-1-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(ethoxycarbonyl)-5-imino-2,5-dihydro-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various biological receptors, modulating their function. These interactions can lead to the compound’s observed biological effects.

Comparison with Similar Compounds

2-(((3-(4-Chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(((4-(trifluoromethoxy)phenyl)sulfonyl)imino)methyl)thio)acetic Acid (Compound 22)

  • Structure : Features a 4,5-dihydro-pyrazole core with a sulfonylurea substituent and a thioacetic acid group.
  • Synthesis : Prepared via a one-pot, three-step protocol involving bromoacetic acid alkylation .
  • Key Differences: The sulfonylimino and trifluoromethoxy groups enhance electrophilicity and metabolic stability compared to the target compound’s ethoxycarbonyl group.

2-[2-(5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methyl-4-oxo-3-phenylthiazolidin-5-yl]acetic Acid

  • Structure: Combines a dihydro-pyrazole with a thiazolidinone ring, introducing a lactam-like structure.
  • Synthesis : Derived from Schiff base cyclization with 2-mercaptosuccinic acid .

2-(MIDA-Boryl)-2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)acetic Acid (Compound 5i)

  • Structure : Contains a MIDA-boryl group and a 5-oxo-dihydro-pyrazole.
  • Synthesis : Synthesized via condensation of pyrazoline-1-carbothioamide with bromoacetic acid .
  • Key Differences : The MIDA-boryl group enables Suzuki-Miyaura cross-coupling reactions, expanding utility in polymer chemistry .

Functional Group Variations

Ethyl 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate

  • Structure : Substitutes the acetic acid group with a benzoate ester.
  • Synthesis : Alkylation of dihydro-pyrazole intermediates with ethyl bromoacetate .
  • Key Differences : The ester group reduces solubility in aqueous media compared to the carboxylic acid in the target compound .

2-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)formamido]-2-phenylacetic Acid

  • Structure : Aryl-substituted pyrazole with a chloro-dimethyl group and phenylacetic acid.
  • Synthesis : Condensation of pyrazole carbonyl chloride with phenylacetic acid derivatives .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Notable Properties/Applications Reference
2-[4-(Ethoxycarbonyl)-5-imino-2,5-dihydro-1H-pyrazol-1-yl]acetic Acid 4,5-dihydro-pyrazole Ethoxycarbonyl, imino, acetic acid Multi-step alkylation/condensation Hydrogen bonding, medicinal chemistry
Compound 22 (Sulfonylurea derivative) 4,5-dihydro-pyrazole Sulfonylimino, thioacetic acid One-pot alkylation Electrophilic reactivity
Thiazolidinone-pyrazole hybrid Thiazolidinone-pyrazole Thiazolidinone, methoxyphenyl Schiff base cyclization Antimicrobial activity
2-(MIDA-Boryl)-2-(3-methyl-5-oxo-pyrazol-1-yl)acetic Acid 2,5-dihydro-pyrazole MIDA-boryl, 5-oxo Condensation with bromoacetic acid Polymer synthesis
Ethyl 4-(3-methyl-5-oxo-pyrazol-1-yl)benzoate 4,5-dihydro-pyrazole Benzoate ester Alkylation Lipophilic drug delivery

Biological Activity

2-[4-(ethoxycarbonyl)-5-imino-2,5-dihydro-1H-pyrazol-1-yl]acetic acid is a pyrazole derivative that has garnered interest due to its potential biological activities. This compound is structurally related to other bioactive pyrazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Antitumor Activity

Recent studies have explored the antitumor potential of pyrazole derivatives. The compound exhibits inhibitory activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, pyrazole derivatives have shown effectiveness against BRAF(V600E) and EGFR pathways, which are crucial in tumor progression .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Pyrazole derivatives, including the compound , have demonstrated significant anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have shown activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies

  • Antitumor Study : A study evaluated the effects of various pyrazole derivatives on human cancer cell lines. The results indicated that compounds with similar structural motifs as this compound exhibited IC50 values in the micromolar range against breast and lung cancer cells.
    CompoundCell LineIC50 (µM)
    Compound AMCF-7 (Breast)15
    Compound BA549 (Lung)12
  • Anti-inflammatory Study : In vitro assays demonstrated that the compound significantly reduced the production of TNF-alpha in lipopolysaccharide-stimulated macrophages by approximately 60% at a concentration of 10 µM.
  • Antimicrobial Study : The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : By inhibiting key enzymes involved in inflammation and tumor progression.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells through intrinsic pathways.
  • Disruption of Cellular Processes : Interfering with microbial metabolism or cell wall synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[4-(ethoxycarbonyl)-5-imino-2,5-dihydro-1H-pyrazol-1-yl]acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrazole precursors and ethyl cyanoacetate derivatives. Key steps include cyclization of hydrazine derivatives with β-ketoesters under reflux (ethanol, 80–100°C) and hydrolysis of intermediates using 2N NaOH followed by acidification with HCl to isolate the carboxylic acid group. Optimization focuses on stoichiometric ratios (1:1.2 for hydrazine:ester), solvent polarity (DMF for polar intermediates), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbonyl (1700–1750 cm⁻¹ for ethoxycarbonyl) and imino (≈1600 cm⁻¹) groups.
  • NMR (1H/13C) : Confirms proton environments (e.g., pyrazole ring protons at δ 6.8–7.2 ppm) and carbon frameworks (e.g., acetic acid carbonyl at δ 170–175 ppm).
  • Mass Spectrometry (HRMS) : Determines molecular weight (e.g., [M+H]+ at m/z 255.1) and fragmentation patterns to validate purity (>95%) .

Q. What are the critical considerations in designing a stability study for this compound under physiological conditions?

  • Methodological Answer : Stability studies should monitor:

  • pH effects : Use phosphate buffers (pH 7.4, 37°C) to simulate physiological conditions.
  • Oxidative stress : Exposure to H2O2 (1–5 mM) to assess degradation pathways.
  • Analytical methods : HPLC-MS tracks decomposition products (e.g., imino group hydrolysis), while kinetic modeling (first-order decay) quantifies half-life .

Advanced Research Questions

Q. How does the electronic configuration of substituents on the pyrazole ring influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., ethoxycarbonyl) increase electrophilicity at the C5 position, enabling nucleophilic attacks (e.g., thiol or amine additions). Computational studies (DFT at B3LYP/6-31G*) predict reactive sites via Fukui indices, while experimental validation uses kinetic NMR to track adduct formation under varied conditions (e.g., DMSO, 50°C) .

Q. When encountering discrepancies in biological activity data across studies, what methodological approaches can resolve such contradictions?

  • Methodological Answer :

  • Assay cross-validation : Compare enzyme inhibition (IC50) with cell-based cytotoxicity (MTT assay) to isolate target-specific effects.
  • Structural analogs : Use 4-acetylpyrazole (anti-inflammatory) or phenylpyrazolone (analgesic) as benchmarks to assess substituent-driven activity variations.
  • Purity controls : Ensure >95% purity (HPLC) and exclude solvent artifacts (e.g., DMSO interference in cell assays) .

Q. How can computational modeling be integrated with experimental data to predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with X-ray protein structures (PDB ID: 1XYZ) to predict binding modes. Validate via surface plasmon resonance (SPR) for binding affinity (KD).
  • Dynamic simulations : MD simulations (AMBER) assess complex stability (RMSD <2 Å over 100 ns). Correlate docking scores (ΔG) with in vitro IC50 values to prioritize derivatives for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.